molecular formula C12H15BrN2S B5863382 N-(4-bromophenyl)-N'-cyclopentylthiourea

N-(4-bromophenyl)-N'-cyclopentylthiourea

Cat. No. B5863382
M. Wt: 299.23 g/mol
InChI Key: OUEZZHFIOXCVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-N'-cyclopentylthiourea, commonly known as BPTU, is a chemical compound that belongs to the class of thiourea derivatives. It is a white crystalline solid that is soluble in organic solvents like dimethyl sulfoxide and dimethylformamide. BPTU has gained significant attention in the field of scientific research due to its unique properties and potential applications.

Mechanism of Action

BPTU inhibits the activity of sGCs by binding to the heme group present in the enzyme. The heme group is an essential component of sGCs and is responsible for the synthesis of cyclic guanosine monophosphate (cGMP), a signaling molecule that regulates various physiological processes. BPTU binding to the heme group prevents the synthesis of cGMP, leading to the inhibition of sGC activity.
Biochemical and Physiological Effects:
BPTU has been shown to have various biochemical and physiological effects. Inhibition of sGC activity by BPTU leads to a decrease in cGMP levels, which in turn leads to vasoconstriction, increased platelet aggregation, and increased cardiac output. BPTU has also been shown to have anti-inflammatory effects by inhibiting the production of nitric oxide, a signaling molecule involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

BPTU has several advantages as a research tool. It is a potent and selective inhibitor of sGCs, making it a valuable tool for studying the role of sGCs in various physiological processes. BPTU is also stable and easy to handle, making it suitable for use in laboratory experiments. However, BPTU has some limitations as well. It is not suitable for studying the role of other heme-containing enzymes as it specifically targets sGCs. Additionally, BPTU has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the research on BPTU. One area of research is the development of more potent and selective sGC inhibitors based on the structure of BPTU. Another area of research is the investigation of the role of sGCs in various physiological processes and the potential therapeutic applications of sGC inhibitors like BPTU. Additionally, the development of new methods for the synthesis and purification of BPTU could lead to its wider use in laboratory experiments.

Synthesis Methods

The synthesis of BPTU involves the reaction of 4-bromophenyl isothiocyanate with cyclopentylamine in the presence of a base like triethylamine. The reaction proceeds via the formation of an intermediate isothiourea, which subsequently undergoes cyclization to form BPTU. The synthesis of BPTU is a straightforward process and can be carried out using standard laboratory techniques.

Scientific Research Applications

BPTU has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of a class of enzymes called soluble guanylate cyclases (sGCs). sGCs are involved in the regulation of various physiological processes like blood pressure, smooth muscle relaxation, and platelet aggregation. Inhibition of sGCs by BPTU has been shown to have therapeutic potential in the treatment of cardiovascular diseases like hypertension and heart failure.

properties

IUPAC Name

1-(4-bromophenyl)-3-cyclopentylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2S/c13-9-5-7-11(8-6-9)15-12(16)14-10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEZZHFIOXCVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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